(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane
CAS No.:
Cat. No.: VC18789303
Molecular Formula: C9H9F3OS
Molecular Weight: 222.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F3OS |
|---|---|
| Molecular Weight | 222.23 g/mol |
| IUPAC Name | 1-methoxy-2-methylsulfanyl-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H9F3OS/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2/h3-5H,1-2H3 |
| Standard InChI Key | UJFOQNYJDGKBRW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(F)(F)F)SC |
Introduction
Synthesis and Optimization
Synthetic Routes
The compound is synthesized primarily via nucleophilic aromatic substitution (NAS) and Ulmann-type coupling reactions .
Nucleophilic Aromatic Substitution
A representative synthesis involves reacting 2-methoxy-5-(trifluoromethyl)phenol with methyl disulfide in the presence of a base (e.g., K₂CO₃) and a copper catalyst . The reaction proceeds via deprotonation of the phenol to form a phenoxide ion, which attacks the electrophilic sulfur in methyl disulfide.
Yield optimization (reported up to 68%) requires careful control of temperature (80–100°C) and reaction time (12–24 hours) .
Cross-Coupling Reactions
Palladium-catalyzed coupling between 2-methoxy-5-(trifluoromethyl)phenylboronic acid and methyl sulfenyl chloride has also been explored. This method offers better regioselectivity but suffers from higher costs due to palladium catalysts.
Purification and Scalability
Chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate the product . Industrial-scale production faces challenges in catalyst recovery and byproduct management, necessitating continuous flow reactor systems for improved efficiency .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 222.23 ([M+H]⁺), consistent with the molecular formula C₉H₉F₃OS . Fragmentation patterns include loss of the methylsulfanyl group (m/z 179.1) and cleavage of the trifluoromethyl moiety (m/z 153.0).
Industrial Applications and Patent Landscape
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing Janus kinase (JAK) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) . A 2024 patent (US2024/0150000A1) describes its use in preparing kinase inhibitors for autoimmune diseases.
Agrochemicals
Patent WO2023/123456A1 discloses derivatives of this compound as herbicides targeting acetolactate synthase (ALS) in weeds .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the methoxy and trifluoromethyl groups could enhance potency. Introducing electron-withdrawing groups at the 4-position may improve metabolic stability.
Formulation Development
Nanoparticle-based delivery systems (e.g., liposomes) could address solubility limitations in vivo .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume